N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 6-fluorobenzo[d]thiazol-2-yl group and a dimethylaminopropyl side chain, synthesized as a hydrochloride salt to enhance solubility and stability . Its structural complexity arises from the benzothiazole core, which is substituted with fluorine at position 6, and the 3-methylbenzamide moiety linked via a dimethylaminopropyl spacer. The dimethylamino group may improve membrane permeability, while the fluorine atom likely modulates electronic properties and binding affinity .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-14-6-4-7-15(12-14)19(25)24(11-5-10-23(2)3)20-22-17-9-8-16(21)13-18(17)26-20;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYJXAMCZHGVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 383.9 g/mol. The presence of the dimethylamino group, fluorobenzo[d]thiazole moiety, and a benzamide structure enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClFN2OS |
| Molecular Weight | 383.9 g/mol |
| Solubility | High (as hydrochloride) |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- DNA Binding : Compounds with benzothiazole structures often exhibit binding affinity for DNA, particularly within the minor groove. This interaction can disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells .
- Enzyme Inhibition : The presence of the dimethylamino group suggests potential interactions with various enzymes involved in metabolic pathways, which could contribute to its anticancer effects .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. Studies indicate that similar compounds exhibit activity against both bacterial and fungal strains, suggesting a broad spectrum of antimicrobial efficacy .
Study 1: Antitumor Efficacy in Cell Lines
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. The results showed:
- Cell Lines Tested : HCC827 and NCI-H358
- IC50 Values :
- HCC827: 6.26 ± 0.33 μM
- NCI-H358: 6.48 ± 0.11 μM
- Assay Type : 2D vs. 3D cultures indicated higher efficacy in 2D assays .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against several pathogens:
Comparison with Similar Compounds
Substituent Variations in Benzothiazole Derivatives
Several analogues share the benzothiazole core but differ in substituents and side chains:
Functional Group Analysis
- Benzamide vs.
- Fluoro vs. Trifluoromethyl : Fluorine’s small size allows tighter binding, while trifluoromethyl () offers steric bulk and enhanced lipophilicity, favoring different biological targets.
- Dimethylaminopropyl Chain: Unique to the main compound, this group may act as a protonatable moiety under physiological conditions, improving solubility and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
